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Compound of Interest

Endo-3-(boc-amino)-9-
Compound Name: )
azabicyclo[3.3.1]nonane

Cat. No.: B1524452

The 9-Azabicyclo[3.3.1]Jnonane Scaffold: A
Privileged Motif in CNS Drug Discovery

A Comparative Guide to Structure-Activity Relationships Across Key Neurological Targets

The 9-azabicyclo[3.3.1]nonane, also known as granatane, represents a conformationally
constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its
rigid structure provides a unique three-dimensional arrangement of pharmacophoric features,
making it an ideal template for the design of potent and selective ligands for various central
nervous system (CNS) targets. This guide provides a comparative analysis of the structure-
activity relationships (SAR) of 9-azabicyclo[3.3.1]Jnonane analogs, offering insights into how
subtle structural modifications influence their interaction with key neurological receptors,
including opioid, nicotinic acetylcholine, and sigma receptors, as well as the dopamine
transporter.

The Architectural Advantage of the 9-
Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]Jnonane framework typically exists in a chair-chair conformation, which
effectively orients substituents in well-defined spatial vectors. This conformational rigidity
reduces the entropic penalty upon binding to a biological target, often leading to enhanced
affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The nitrogen at
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the 9-position serves as a key interaction point, often protonated at physiological pH, allowing
for crucial ionic interactions with receptor active sites.

Comparative SAR at Major CNS Targets

The versatility of the 9-azabicyclo[3.3.1]nonane scaffold is evident in its ability to be tailored to
interact with a diverse range of CNS targets. The following sections compare the SAR of its
analogs at opioid receptors, nicotinic acetylcholine receptors, sigma receptors, and the
dopamine transporter, highlighting key structural modifications that govern potency and
selectivity.

Opioid Receptor Ligands: A Tale of Mu and Kappa
Selectivity

The 9-azabicyclo[3.3.1]nonane core has been successfully exploited to develop potent opioid
receptor agonists.[1][2] SAR studies have revealed that the nature and position of substituents
on the bicyclic ring and the nitrogen atom are critical for achieving high affinity and selectivity
for p-opioid receptors (MOR) and k-opioid receptors (KOR).

For instance, a series of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes
have been synthesized and evaluated for their opioid receptor affinity.[1] These studies
demonstrated that modifications of the arylalkenyl chain significantly impact p-affinity. Several
compounds in this series exhibited low nanomolar affinity for the MOR with negligible affinity for
0- and k-receptors.[1] Notably, the compound N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN
displayed potent in vivo analgesic effects in mice, comparable to morphine.[1]

In the pursuit of KOR selective ligands, heterocyclic bicyclo[3.3.1]Jnonan-9-one-like compounds
have shown promise as potent agonists.[2] Molecular modeling studies suggest that these
compounds fit well with the structure of the prototypic k-selective benzomorphan, ketazocine.
[2] The essential structural element for opioid activity in this series is proposed to be an aryl-
propyl-amine feature distributed along the N7-C6-C5-C4-aryl bonds.[2]

Table 1: Comparison of Opioid Receptor Affinity for Representative 9-Azabicyclo[3.3.1]Jnonane
Analogs
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Compound Target Receptor Affinity (Ki, nM) Reference
N-9-(3,3-
diphenylprop-2-enyl)- p-opioid Low nanomolar [1]

N-3-propionyl-DBN

Dimethyl 7-methyl-

2,4-di-2-pyridyl-3,7-

diazabicyclo[3.3.1]Jnon  k-opioid High affinity [2]
an-9-one-1,5-

dicarboxylate

Nicotinic Acetylcholine Receptor (hAChR) Modulators

The 9-azabicyclo[3.3.1]nonane scaffold has also been investigated for its potential to modulate
nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological
disorders.[3][4] Both 9-azabicyclo[3.3.1]Jnon-2-ene and nonane derivatives have been explored
as cholinergic ligands at nAChRs.[3] These compounds have shown potential therapeutic
applications for disorders of the nervous system, including tobacco abuse.[3]

The SAR in this class of compounds is highly dependent on the substituents on both the
bicyclic core and the nitrogen atom. The flexibility to introduce diverse functionalities allows for
the fine-tuning of their interaction with different nAChR subtypes.

Sigma (o) Receptor Ligands: Tuning Selectivity for ol
VS. 02

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3a-yl carbamate analogs have been
synthesized and evaluated for their affinity for 01 and o2 receptors.[5] These studies identified
compounds with high affinity and selectivity for the 02 receptor over the ol receptor.[5] The
length of the N-substituent alkyl chain was found to be a critical determinant of 2 selectivity.
Specifically, N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3a-yl)-N'-(2-methoxy-5-
methylphenyl)carbamate and its 6-aminohexyl analog demonstrated high affinity and selectivity
for 02 receptors.[5] These selective ligands have been utilized to develop biotinylated and
fluorescent probes for studying the o2 receptor.[5]
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Table 2: Sigma Receptor Affinity for N-substituted 9-Azabicyclo[3.3.1]Jnonan-3a-yl Carbamate

Analogs
) . ] Selectivity (o1/
N-Substituent ol Ki (nM) o2 Ki (nM) 2) Reference
c
4-aminobutyl >1000 1.8 >555 [5]
6-aminohexyl >1000 15 >667 [5]

Dopamine Transporter (DAT) Ligands: Insights from
Cocaine Analogs

The 9-azabicyclo[3.3.1]Jnonane scaffold has been explored as a structural analog of cocaine to
develop ligands for the dopamine transporter (DAT). A series of 9-methyl-33-phenyl-2-
substituted-9-azabicyclo[3.3.1]Jnonane derivatives were synthesized and evaluated as cocaine-
binding site ligands.[6][7] However, these analogs were found to be significantly less potent
than cocaine, with Ki values in the micromolar range.[6][7] This suggests that the cocaine-
binding site at the DAT is highly sensitive to structural modifications of the tropane ring system,
particularly the C(6)-C(7) methylene bridge, which is absent in the 9-azabicyclo[3.3.1]nonane
scaffold.[6][7]

Experimental Protocols
General Synthesis of the 9-Azabicyclo[3.3.1]Jnonane
Core

A common route to the 9-azabicyclo[3.3.1]nonane core involves a Robinson-Schopf type
condensation. A detailed, multi-step synthesis is provided in Organic Syntheses.[8]

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

e To a cooled (0-10 °C) mixture of water and benzylamine, add 18% sulfuric acid while
maintaining the temperature below 8 °C.[8]

o Add glutaraldehyde followed by acetonedicarboxylic acid to the reaction mixture at <5 °C.[8]
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e Add a 9% sodium acetate solution over 1.5 hours.[8]

e Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[8]

o Work-up involves extraction with an organic solvent, drying, and concentration to yield the
product.[8]

Step 2: Debenzylation to 9-Azabicyclo[3.3.1]Jnonane

o A solution of the N-benzyl protected compound in isopropanol is mixed with Pd(OH)2 on
carbon in a hydrogenation reactor.[8]

e The reactor is pressurized with hydrogen at 50 psi and stirred at 50 °C for 48 hours.[8]

e The catalyst is filtered off, and the product is isolated after work-up.[8]

General Synthetic Scheme

- Robinson-Schépt
Condensation

A4 Hydrogenolysis

_—> 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Pd(OH)2/C, H2

A

Click to download full resolution via product page

Caption: General synthetic route to the 9-azabicyclo[3.3.1]nonane core.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test
compounds to opioid receptors using radiolabeled ligands.
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Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue,
which is a rich source of k-opioid receptors.[2]

Incubation: In a final volume of 1 ml, incubate the membrane preparation with a radiolabeled
opioid ligand (e.g., [3H]ethylketocyclazocine for KOR) and varying concentrations of the test
compound.[2]

Separation: After incubation, separate the bound and free radioligand by rapid filtration
through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

Data Analysis: Determine the IC50 value (the concentration of the test compound that
inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

dd radioligand &
test compound

Incubation

Separate bound &
free ligand

Quantify radioactivity

alculate IC50 & Ki

Data Analysis

Click to download full resolution via product page

Caption: Workflow for a typical radioligand binding assay.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold is a remarkably versatile platform for the design of
CNS-active compounds. The rigid bicyclic structure allows for precise positioning of
substituents, enabling the fine-tuning of interactions with diverse biological targets. SAR
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studies have demonstrated that specific structural modifications can impart high affinity and
selectivity for opioid, nicotinic acetylcholine, and sigma receptors. While its application as a
dopamine transporter ligand has been less successful, the wealth of knowledge gained from
SAR studies on this privileged scaffold continues to guide the development of novel
therapeutics for a range of neurological and psychiatric disorders. The synthetic accessibility
and the rich chemical space that can be explored around the 9-azabicyclo[3.3.1]nonane core
ensure its continued relevance in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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